molecular formula C14H11ClN2O2 B2806270 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 41077-04-7

4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide

Cat. No.: B2806270
CAS No.: 41077-04-7
M. Wt: 274.7
InChI Key: FGWAYDYIXZEDRP-CAOOACKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-aminobenzamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, affecting their structure and function. This can lead to changes in cellular pathways and biological processes, making it useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide
  • 4-{[(1E)-(5-fluoro-2-hydroxyphenyl)methylene]amino}benzamide
  • 4-{[(1E)-(5-methyl-2-hydroxyphenyl)methylene]amino}benzamide

Uniqueness

4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups .

Properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-8,18H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWAYDYIXZEDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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